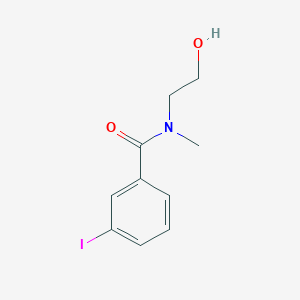

N-(2-Hydroxyethyl)-3-iodo-N-methyl-benzamide

Overview

Description

“N-(2-Hydroxyethyl)-3-iodo-N-methyl-benzamide” is likely a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a wide range of applications, from pharmaceuticals to polymers .

Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a benzene ring (from the benzamide), an amide group, a hydroxyethyl group, a methyl group, and an iodine atom .

Scientific Research Applications

Radioiodinated Benzamide Derivatives for Melanoma Imaging

Research on radioiodinated benzamide derivatives, closely related to HEIMB, has shown significant potential in medical imaging, specifically for melanoma detection. For instance, radioiodinated N-(dialkylaminoalkyl)benzamides have been utilized for planar scintigraphy and single-photon emission computed tomography (SPECT) of melanoma metastases. Studies have demonstrated improved melanoma uptake and tissue selectivity with certain compounds, indicating their potential for melanoma imaging and possibly therapy (Eisenhut et al., 2000).

Ligands for Dopamine and Serotonin Receptors

Benzamides, including derivatives similar to HEIMB, have been explored as potential ligands for dopamine and serotonin receptors, which are critical in neurological disorders. The synthesis of novel heterocyclic ring systems from benzamides suggests their applicability in developing drugs targeting dopamine receptor subtypes, thus contributing to the understanding and treatment of psychiatric and neurological diseases (Lehmann et al., 2003).

Role in Chemical Synthesis and Material Science

Benzamide derivatives, by virtue of their structural and functional diversity, play a crucial role in chemical synthesis and material science. For instance, studies on the rapid amidic hydrolysis under basic conditions for N-(hydroxymethyl)benzamide derivatives shed light on reaction mechanisms that are pivotal in organic synthesis and drug development (Murphy et al., 2009).

Antitumor and Antimicrobial Activities

Certain benzamide compounds have been investigated for their antitumor and antimicrobial activities, demonstrating the therapeutic potential of such chemicals. For example, forced degradation studies of nitrobenzyl chloride derivatives, similar in structure to HEIMB, have been conducted to understand their stability and potential as antitumor agents (Santos et al., 2013). Additionally, the synthesis and antibacterial activity of benzamide derivatives highlight their potential in combating bacterial infections (Mobinikhaledi et al., 2006).

Contributions to Pharmacology and Drug Design

The exploration of benzamide derivatives in pharmacology, including their role as inhibitors of specific enzymes or receptors, underscores the importance of these compounds in drug design and discovery. For example, studies on stearoyl-CoA desaturase-1 inhibitors, relevant to metabolic disorders, reveal the intricate balance between molecular structure and pharmacological activity (Uto et al., 2009).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(2-hydroxyethyl)-3-iodo-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2/c1-12(5-6-13)10(14)8-3-2-4-9(11)7-8/h2-4,7,13H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIYRIUQIWOGJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)C1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dimethyl-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1427439.png)

![1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B1427453.png)

![3-[(3,4-Difluorophenyl)methyl]pyrrolidine](/img/structure/B1427459.png)